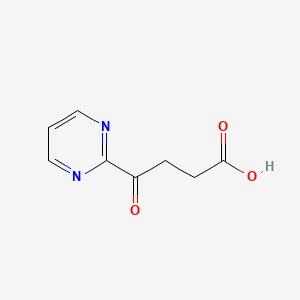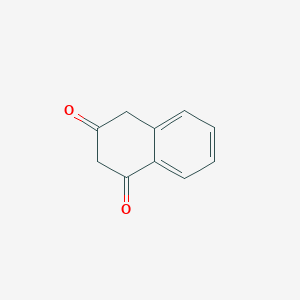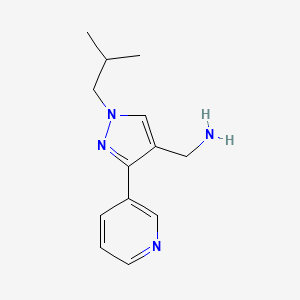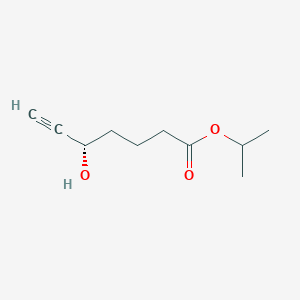
N-(3,5-dimethylpyrazin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylpyrazin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylpyrazin-2-yl)benzenesulfonamide typically involves the reaction of 3,5-dimethylpyrazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-dimethylpyrazin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylpyrazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . The compound may also interfere with bacterial cell wall synthesis, leading to its antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-N-(pyrazin-2-yl)benzenesulfonamide
- 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide
Uniqueness
N-(3,5-dimethylpyrazin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the pyrazine ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C12H13N3O2S |
|---|---|
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
N-(3,5-dimethylpyrazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H13N3O2S/c1-9-8-13-12(10(2)14-9)15-18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,15) |
Clave InChI |
LCRSIPABOTZMFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=N1)C)NS(=O)(=O)C2=CC=CC=C2 |
Solubilidad |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)













